2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological and industrial applications Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various enzymes .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This interaction and the resulting changes contribute to their biological activities.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways due to their inhibitory effects on different enzymes . The downstream effects of these pathways contribute to the overall biological activity of these compounds.
Result of Action
The inhibitory effects of benzothiazole derivatives on various enzymes lead to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The butyl chain can then be introduced through a nucleophilic substitution reaction using a suitable butyl halide .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of magnetic Fe3O4@SiO2/collagen as a nanocatalyst has been reported to facilitate the synthesis of 2-arylbenzothiazoles . This method offers benefits such as high catalytic activity, easy magnetic separation, and reusability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the butyl chain, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Butyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core structure but differ in the substituents attached to the benzothiazole ring.
2-aminobenzenethiol derivatives: These compounds are precursors in the synthesis of benzothiazoles and have similar biological activities.
Uniqueness
2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole is unique due to its dual benzothiazole moieties connected by a butyl chain. This structure may confer distinct properties, such as enhanced biological activity or improved solubility, compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVXQQHJLCNVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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